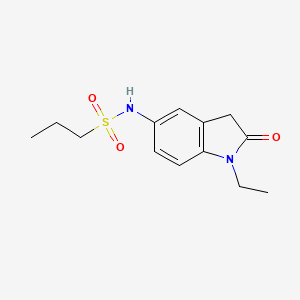

N-(1-ethyl-2-oxoindolin-5-yl)propane-1-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(1-ethyl-2-oxoindolin-5-yl)propane-1-sulfonamide is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound features an indole core structure, which is a bicyclic system consisting of a benzene ring fused to a pyrrole ring. The presence of the sulfonamide group and the ethyl substituent on the indole ring contributes to its unique chemical properties and potential biological activities.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-ethyl-2-oxoindolin-5-yl)propane-1-sulfonamide typically involves the following steps:

Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde in the presence of an acid catalyst.

Introduction of the Sulfonamide Group: The sulfonamide group can be introduced by reacting the indole derivative with a sulfonyl chloride in the presence of a base such as pyridine.

Ethyl Substitution: The ethyl group can be introduced through alkylation reactions using ethyl halides in the presence of a strong base.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.

Analyse Des Réactions Chimiques

Types of Reactions

N-(1-ethyl-2-oxoindolin-5-yl)propane-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Halogenating agents, alkylating agents, and other electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction may produce reduced forms of the compound with altered functional groups .

Applications De Recherche Scientifique

Anticancer Activity

N-(1-ethyl-2-oxoindolin-5-yl)propane-1-sulfonamide has been investigated for its potential anticancer properties. Research indicates that indole derivatives, including this compound, can inhibit tumor growth by targeting specific signaling pathways involved in cancer cell proliferation and survival. For instance, studies have shown that modifications in the indole structure can enhance its efficacy against various cancer cell lines, suggesting a promising avenue for developing novel anticancer agents based on this scaffold .

Antimicrobial Properties

The compound has also demonstrated antimicrobial activity against a range of pathogens. Sulfonamides are known for their ability to inhibit bacterial growth by interfering with folic acid synthesis. This compound may enhance this effect due to its unique structural features, potentially leading to the development of new antibiotics .

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship of this compound is crucial for optimizing its biological activity. Researchers have focused on modifying various functional groups attached to the indole core to assess their impact on potency and selectivity against target enzymes or receptors. These SAR studies help in identifying lead compounds for further development .

Drug Development and Formulation

The pharmaceutical industry is actively exploring the formulation of this compound into dosage forms that enhance its bioavailability and therapeutic effectiveness. Innovations in drug delivery systems, such as nanoparticles or liposomes, are being investigated to improve the pharmacokinetic profiles of this compound, facilitating targeted delivery to diseased tissues while minimizing side effects .

Case Studies and Research Findings

Mécanisme D'action

The mechanism of action of N-(1-ethyl-2-oxoindolin-5-yl)propane-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain kinases or enzymes involved in cell signaling pathways, leading to altered cellular responses . The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparaison Avec Des Composés Similaires

N-(1-ethyl-2-oxoindolin-5-yl)propane-1-sulfonamide can be compared with other indole derivatives to highlight its uniqueness:

Indole-3-acetic acid: A plant hormone with growth-regulating properties.

Indomethacin: A nonsteroidal anti-inflammatory drug (NSAID) used to reduce inflammation and pain.

Tryptophan: An essential amino acid involved in protein synthesis and precursor to serotonin.

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct biological activities and potential therapeutic applications .

Activité Biologique

N-(1-ethyl-2-oxoindolin-5-yl)propane-1-sulfonamide is a compound belonging to the indole derivatives class, which are recognized for their diverse biological activities and therapeutic potential. This article will explore the biological activity of this compound, including its mechanism of action, comparative analysis with similar compounds, and relevant case studies.

Chemical Structure and Properties

The compound features an indole core structure, characterized by a bicyclic system consisting of a benzene ring fused to a pyrrole ring. The presence of the sulfonamide group and an ethyl substituent on the indole ring contributes to its unique chemical properties. This structural configuration is pivotal in determining its biological activity.

This compound is believed to exert its effects by interacting with specific molecular targets, particularly enzymes and receptors involved in critical cellular pathways. Research indicates that it may inhibit certain kinases or enzymes associated with cell signaling, leading to altered cellular responses. This inhibition can affect various physiological processes, including inflammation and cell proliferation.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with other known indole derivatives:

| Compound | Biological Activity | Mechanism of Action |

|---|---|---|

| Indole-3-acetic acid | Plant growth regulator | Auxin receptor binding |

| Indomethacin | Nonsteroidal anti-inflammatory drug (NSAID) | COX inhibition |

| Tryptophan | Precursor to serotonin | Neurotransmitter synthesis |

The distinct structural features of this compound suggest potential for unique therapeutic applications not fully explored in these compounds.

Biological Activity and Research Findings

Recent studies have highlighted various biological activities associated with this compound:

- Anti-inflammatory Properties : The compound has shown promise in reducing inflammation through inhibition of cyclooxygenase (COX) enzymes. For instance, studies demonstrated IC50 values against COX enzymes that indicate significant inhibitory activity, suggesting its potential as an anti-inflammatory agent .

- Antiproliferative Effects : In vitro studies revealed that this compound exhibits antiproliferative activity against several cancer cell lines. The mechanism appears to involve cell cycle arrest at specific phases, indicating its potential utility in cancer therapy .

- Molecular Docking Studies : Computational analyses have indicated favorable binding interactions between this compound and target enzymes involved in inflammatory pathways. These studies support the hypothesis that the compound can modulate enzyme activity effectively .

Case Studies

Several case studies have investigated the biological activity of related sulfonamide compounds, providing insights into their therapeutic potential:

Case Study 1: Inhibition of COX Enzymes

A study assessed the anti-inflammatory effects of a sulfonamide derivative similar to this compound. The derivative exhibited significant inhibition of COX enzymes with IC50 values below 150 µg/mL, demonstrating its potential for treating inflammatory conditions .

Case Study 2: Antiproliferative Activity

Research involving a series of oxindole derivatives showed that compounds structurally related to this compound could inhibit the proliferation of cancer cell lines such as MCF7 and PaCa2. These findings suggest that modifications in the indole structure can lead to enhanced anticancer activity .

Propriétés

IUPAC Name |

N-(1-ethyl-2-oxo-3H-indol-5-yl)propane-1-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O3S/c1-3-7-19(17,18)14-11-5-6-12-10(8-11)9-13(16)15(12)4-2/h5-6,8,14H,3-4,7,9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDRXIPGOJQOOHP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCS(=O)(=O)NC1=CC2=C(C=C1)N(C(=O)C2)CC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.